Silica

Description

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

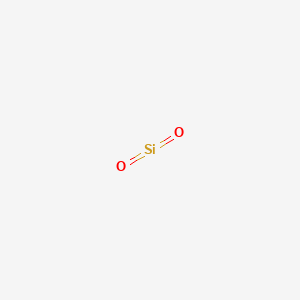

Canonical SMILES |

O=[Si]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 |

Source

|

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 |

Source

|

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Introduction: The Silent Workhorse of Modern Pharmaceuticals

An In-Depth Technical Guide to the Surface Chemistry of Amorphous Silica for Researchers, Scientists, and Drug Development Professionals

Amorphous silica, a ubiquitous yet remarkably complex material, serves as a cornerstone in the pharmaceutical industry. From its role as a common excipient to its advanced application as a carrier for poorly soluble drugs, its performance is dictated almost entirely by one critical factor: its surface chemistry. For drug development professionals, understanding and manipulating this surface is not merely an academic exercise; it is a prerequisite for optimizing drug stability, enhancing bioavailability, and designing next-generation delivery systems.

This guide provides a deep dive into the molecular landscape of the amorphous silica surface. We will move beyond a simple description of its components to explore the causality behind its reactivity, the validated methods for its characterization, and the strategic approaches to its modification. For the researcher and scientist, this document is designed to be a field-proven manual, grounding complex theory in practical, actionable protocols.

The Fundamental Architecture: A World of Silanols and Siloxanes

The surface of amorphous silica is not an inert, uniform plane. It is a dynamic interface populated primarily by silicon-oxygen tetrahedra that terminate in hydroxyl groups, known as silanol groups (Si-OH) . These groups are formed during the condensation polymerization of silicic acid and are the primary determinants of the surface's chemical behavior. The remainder of the surface consists of siloxane bridges (≡Si-O-Si≡) , which are relatively non-polar and less reactive.

The hydroxylation of the silica surface is of critical importance in any application. The density of these silanol groups can be controllably altered through thermal treatment, a process known as dehydroxylation, which involves the condensation of adjacent silanols to form siloxane bridges and release water. Conversely, a dehydroxylated surface can be rehydroxylated to restore the silanol covering

A Technical Guide to the Theoretical Modeling of Silica Nanoparticle Formation: From Classical Theories to Computational Frontiers

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The synthesis of silica nanoparticles with precise control over size, morphology, and functionality is a cornerstone of modern materials science and nanomedicine. Achieving this control hinges on a deep understanding of the underlying formation mechanisms. This in-depth technical guide provides a comprehensive exploration of the theoretical models that describe the formation of silica nanoparticles, with a particular focus on the widely utilized Stöber process. We will journey from the foundational principles of classical nucleation theory to the nuanced insights offered by aggregation and coalescence models, and finally, to the predictive power of advanced computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD). This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical framework necessary to rationally design and optimize silica nanoparticle synthesis for a wide range of applications.

Introduction: The Foundational Chemistry of Silica Nanoparticle Synthesis

The formation of silica nanoparticles via the sol-gel process, most notably the Stöber process, is a wet-chemical technique that involves the hydrolysis and subsequent condensation of a silica precursor in an alcoholic solvent.[1][2] The most common precursor is tetraethyl orthosilicate (TEOS), a versatile and readily available chemical.[3][4] The overall process can be summarized by two fundamental reactions:

-

Hydrolysis: TEOS reacts with water, typically catalyzed by an acid or a base, to form silicic acid intermediates and ethanol as a byproduct.[5] Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

-

Condensation: The resulting silanol groups (Si-OH) then condense to form siloxane bonds (Si-O-Si), leading to the creation of a three-dimensional silica network.[5] This polymerization process can occur through either water condensation or alcohol condensation.

-

Water Condensation: (≡Si-OH) + (HO-Si≡) → ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: (≡Si-OC₂H₅) + (HO-Si≡) → ≡Si-O-Si≡ + C₂H₅OH

-

The kinetics of these reactions are highly sensitive to experimental parameters such as the concentrations of TEOS, water, and catalyst (commonly ammonia), as well as the temperature and the type of alcohol used as the solvent.[6][7] These factors collectively dictate the nucleation and growth pathways, ultimately determining the final size and size distribution of the silica nanoparticles.[7][8]

Experimental Protocol: A Standard Stöber Synthesis

A typical Stöber synthesis protocol involves the controlled addition of TEOS to a solution of ethanol, water, and ammonia. The following is a representative experimental procedure:

-

In a flask, prepare a solution of absolute ethanol, deionized water, and ammonium hydroxide (28-30 wt%).

-

Stir the solution vigorously at a constant temperature.

-

Rapidly inject the desired amount of TEOS into the stirring solution.

-

Allow the reaction to proceed for a specified time, during which the solution will become turbid, indicating nanoparticle formation.

-

The resulting silica nanoparticles can then be collected by centrifugation and washed with ethanol and water to remove any unreacted precursors or byproducts.

The precise concentrations of the reactants are critical in controlling the final particle size.[6][7]

Classical Models of Nucleation and Growth

The initial theoretical framework for understanding the formation of monodisperse nanoparticles was laid by classical nucleation theory (CNT) and the subsequent LaMer model.[9][10][11][12]

Classical Nucleation Theory (CNT)

CNT describes the formation of a new thermodynamic phase, such as a solid nanoparticle from a solution, as a process of overcoming an energy barrier.[9][11] The theory posits that for a new phase to form, small embryonic clusters of atoms or molecules, known as nuclei, must reach a critical size. Below this critical size, the nuclei are unstable and tend to redissolve. Once the critical size is surpassed, the nuclei become stable and can grow spontaneously. The nucleation rate is a key parameter in CNT and is highly dependent on the degree of supersaturation of the precursor in the solution.[13]

The LaMer Model: A Paradigm for Monodisperse Nanoparticle Formation

The LaMer model, developed in the 1950s, provides a conceptual framework for the formation of monodisperse colloids and has been widely applied to nanoparticle synthesis.[10][13][14][15][16] It describes the process in three distinct stages:

-

Stage I: Supersaturation: The concentration of the monomer precursor increases until it reaches a critical supersaturation level.

-

Stage II: Burst of Nucleation: Once the critical supersaturation is exceeded, a rapid and short burst of nucleation occurs, leading to the formation of a large number of stable nuclei. This rapid nucleation event quickly depletes the monomer concentration, bringing it below the critical supersaturation level.

-

Stage III: Diffusion-Controlled Growth: After the initial burst of nucleation, no new nuclei are formed. The existing nuclei then grow uniformly by the diffusion of monomers from the solution to their surface. This diffusion-controlled growth is the primary reason for the formation of monodisperse nanoparticles.[14]

While the LaMer model was initially thought to accurately describe the Stöber process, further research has shown that a particle aggregation model often provides a better fit for the experimental data.[1]

Sources

- 1. Stöber process - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 5. sanfanchem.com [sanfanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. ddd.uab.cat [ddd.uab.cat]

- 9. pubs.aip.org [pubs.aip.org]

- 10. LaMer's 1950 model of particle formation: a review and critical analysis of its classical nucleation and fluctuation theory basis, of competing models and mechanisms for phase-changes and particle formation, and then of its application to silver halide, semiconductor, metal, and metal-oxide nanoparticles - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 11. people.stfx.ca [people.stfx.ca]

- 12. ajsonline.org [ajsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] LaMer’s 1950 Model for Particle Formation of Instantaneous Nucleation and Diffusion-Controlled Growth: A Historical Look at the Model’s Origins, Assumptions, Equations, and Underlying Sulfur Sol Formation Kinetics Data | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Properties of Mesoporous Silica for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive exploration of the core properties of mesoporous silica, moving beyond a simple recitation of facts to an integrated understanding of how these properties are engineered, characterized, and ultimately exploited in advanced applications. This document is structured to provide not just the "what," but the critical "why" behind the experimental choices and observations that define this versatile material.

The Architectural Foundation: Synthesis and Structural Properties

The remarkable utility of mesoporous silica nanoparticles (MSNs) stems from their highly ordered and tunable porous structure.[1] Understanding the synthesis is paramount to controlling the final material's properties. The most prevalent method is a templated sol-gel process.[2]

The Sol-Gel Process: A Bottom-Up Assembly

The synthesis of MSNs is a fascinating example of self-assembly. It typically involves the hydrolysis and condensation of a silica precursor, most commonly tetraethyl orthosilicate (TEOS), in the presence of a structure-directing agent, which is usually a surfactant.[3]

Mechanism of Formation:

-

Micelle Formation: Surfactant molecules, such as cetyltrimethylammonium bromide (CTAB), self-assemble into cylindrical micelles in an aqueous solution.[4]

-

Silica Condensation: The silica precursor (TEOS) is introduced and hydrolyzes to form silicic acid species (Si(OH)4). These negatively charged species are electrostatically attracted to the positively charged head groups of the surfactant micelles.

-

Framework Formation: The silicic acid species condense around the micellar templates, forming a three-dimensional silica framework.

-

Template Removal: The organic template is then removed, typically through calcination (high-temperature heating) or solvent extraction, leaving behind a network of uniform, ordered pores.[1]

This process allows for precise control over the resulting particle's characteristics.

Key Structural Parameters and Their Significance

The defining features of mesoporous silica are its pore size, pore volume, surface area, and particle size. These parameters are not independent and are largely dictated by the synthesis conditions.

| Property | Typical Range | Significance in Drug Delivery & Research | Controlling Factors in Synthesis |

| Pore Size | 2 - 30 nm[5] | Determines the size of guest molecules (e.g., drugs, imaging agents) that can be loaded. Influences drug release kinetics. | Choice of surfactant template, addition of swelling agents, and hydrothermal treatment temperature and time. |

| Pore Volume | 0.6 - 1.5 cm³/g | Dictates the loading capacity of the nanoparticle. A higher pore volume allows for a greater amount of therapeutic agent to be encapsulated. | Surfactant-to-silica ratio, and the use of co-solvents. |

| Surface Area | 700 - 1500 m²/g[5] | Provides a large interface for drug interaction and surface functionalization. High surface area is crucial for efficient drug loading. | Surfactant chain length and concentration. |

| Particle Size | 50 - 900 nm[6] | Affects cellular uptake, biodistribution, and clearance from the body. Particles in the 20-80 nm range often show favorable in vivo behavior.[7] | Reaction time, temperature, and the concentrations of reactants (silica precursor, catalyst, and surfactant). |

Common Families of Mesoporous Silica: MCM-41 and SBA-15

While many types of mesoporous silica exist, two prominent families are MCM-41 (Mobil Crystalline Material No. 41) and SBA-15 (Santa Barbara Amorphous No. 15).

-

MCM-41: Characterized by a hexagonally ordered array of uniform mesopores.[8] It is synthesized using a cationic surfactant (like CTAB) in a basic medium.[3]

-

SBA-15: Also possesses a hexagonal pore structure but is synthesized using a non-ionic triblock copolymer surfactant (like Pluronic P123) in an acidic medium.[9] SBA-15 typically has thicker pore walls, larger pore diameters, and better hydrothermal stability compared to MCM-41, making it a robust platform for many applications.[1]

The Reactive Interface: Surface Chemistry and Functionalization

The surface of pristine mesoporous silica is rich in silanol groups (Si-OH), which serve as versatile anchor points for a vast array of chemical modifications.[10] This surface functionalization is critical for tailoring the properties of MSNs for specific applications, such as targeted drug delivery and controlled release.[2][11]

Strategies for Surface Modification

There are two primary methods for functionalizing the surface of mesoporous silica:

-

Post-synthesis Grafting: This involves reacting the already-formed mesoporous silica with organosilanes. This method allows for the modification of both the external and internal surfaces.

-

Co-condensation: In this one-pot synthesis approach, the organosilane is added directly to the initial reaction mixture along with the silica precursor.[5] This method often results in a more uniform distribution of the functional groups throughout the silica framework.

The Purpose of Functionalization

Surface modification can impart a range of desirable properties:

-

Enhanced Biocompatibility: Unmodified silica nanoparticles can exhibit some toxicity at high doses due to interactions between surface silanols and cell membranes.[11] Coating the surface with biocompatible polymers like polyethylene glycol (PEG), a process known as PEGylation, can improve biocompatibility, increase circulation time in the body, and prevent premature drug release.[12]

-

Targeted Delivery: The surface can be decorated with targeting ligands such as antibodies, peptides, or small molecules (like folic acid) that recognize and bind to specific receptors overexpressed on diseased cells, thereby enhancing the delivery of the therapeutic payload to the target site.[12][13]

-

Stimuli-Responsive Release: The pores can be capped with "gatekeepers" that release the drug cargo in response to specific internal or external stimuli, such as changes in pH, temperature, redox potential, or the presence of specific enzymes.[14]

Characterization: Validating the unseen

A suite of characterization techniques is essential to confirm the synthesis of mesoporous silica and to quantify its fundamental properties.

Structural and Morphological Analysis

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the particle size, shape, and the ordered porous structure.[15]

-

Nitrogen Adsorption-Desorption Analysis: This is the gold standard for determining the key textural properties. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) model is applied to determine the pore size distribution and pore volume.[16]

-

X-ray Diffraction (XRD): Small-angle XRD is used to confirm the long-range order of the mesoporous structure.[15]

Surface Chemistry Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the chemical functional groups present on the surface of the silica, confirming successful surface modification.[15]

-

Zeta Potential Measurement: This analysis determines the surface charge of the nanoparticles in a colloidal suspension, which is crucial for understanding their stability and interaction with biological systems.[17]

Experimental Protocols: A Practical Approach

Synthesis of MCM-41 Nanoparticles

This protocol provides a general method for the synthesis of MCM-41.

-

Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water and 3.5 mL of 2 M NaOH solution.

-

Reaction Mixture: Heat the solution to 80°C with vigorous stirring.

-

Silica Source Addition: Add 5.0 mL of TEOS dropwise to the surfactant solution.

-

Condensation: Continue stirring the mixture at 80°C for 2 hours to allow for the condensation of the silica framework.

-

Particle Collection: Collect the solid product by filtration, wash with deionized water and ethanol.

-

Template Removal: Dry the product and then perform calcination by heating in air at 550°C for 5 hours to remove the CTAB template.

Post-Synthesis Functionalization with an Amine Group

This protocol describes the grafting of (3-Aminopropyl)triethoxysilane (APTES) onto the surface of mesoporous silica.

-

Dispersion: Disperse 1.0 g of calcined mesoporous silica in 50 mL of anhydrous toluene.

-

Silane Addition: Add 1.0 mL of APTES to the suspension.

-

Grafting Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

-

Washing: Collect the functionalized silica by filtration and wash thoroughly with toluene and ethanol to remove any unreacted APTES.

-

Drying: Dry the final product in a vacuum oven at 60°C.

Visualizing the Process: Workflows and Relationships

Caption: Workflow for the synthesis and functionalization of mesoporous silica.

Caption: Logical flow of a targeted drug delivery system using MSNs.

Biocompatibility and Safety Considerations

The biocompatibility of mesoporous silica is a critical factor for its use in drug delivery and other biomedical applications.[18][19] While generally considered safe, especially after surface modification, it is essential to consider factors that can influence its interaction with biological systems.[20][21] Unfunctionalized silica nanoparticles, at high concentrations, may induce some level of toxicity.[20] The particle size, surface charge, and the degree of surface functionalization all play a role in the overall biocompatibility.[22] Extensive in vitro and in vivo studies are necessary to evaluate the safety profile of any new mesoporous silica formulation.[2]

Conclusion: A Platform of Possibilities

Mesoporous silica nanoparticles represent a highly versatile and powerful platform in materials science and nanomedicine. Their unique and tunable fundamental properties, including high surface area, large pore volume, and a readily modifiable surface, allow for the rational design of sophisticated systems for a multitude of applications.[10] A thorough understanding and precise control of these core properties are the keys to unlocking the full potential of this remarkable material.

References

-

Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - MDPI. Available from: [Link]

-

Synthesis and Functionalization of a Mesoporous Silica Nanoparticle Based on the Sol–Gel Process and Applications in Controlled Release | Accounts of Chemical Research - ACS Publications. Available from: [Link]

-

Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications - MDPI. Available from: [Link]

-

Mesoporous silica nanoparticles: Synthesis, functionalization, drug loading and release - A review - Semantic Scholar. Available from: [Link]

-

Fabrication of Mesoporous Silica Nanoparticles and Its Applications in Drug Delivery. Available from: [Link]

-

Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update - PMC - NIH. Available from: [Link]

-

THE BIOCOMPATIBILITY OF MESOPOROUS SILICATES - PMC - NIH. Available from: [Link]

-

Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC - NIH. Available from: [Link]

-

Applications and Biocompatibility of Mesoporous Silica Nanocarriers in the Field of Medicine. Available from: [Link]

-

(PDF) Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - ResearchGate. Available from: [Link]

-

Biocompatibility of mesoporous silica nanoparticles - Research With Rutgers. Available from: [Link]

-

Mesoporous silica nanoparticles in target drug delivery system: A review - PMC - NIH. Available from: [Link]

-

Biocompatibility of Mesoporous Silica Nanoparticles | Chemical Research in Toxicology. Available from: [Link]

-

Biocompatibility of Mesoporous Silica Nanoparticles | Chemical Research in Toxicology. Available from: [Link]

-

Physicochemical Properties Can Be Key Determinants of Mesoporous Silica Nanoparticle Potency in Vitro | ACS Nano. Available from: [Link]

-

(PDF) Characterization of Mesoporous Materials - ResearchGate. Available from: [Link]

-

Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PubMed. Available from: [Link]

-

Physicochemical properties of the mesoporous silica nanoparticles before and after drug loading. - ResearchGate. Available from: [Link]

-

Engineered Mesoporous Silica-Based Nanoparticles: Characterization of Surface Properties. Available from: [Link]

-

Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with Pt Catalysts - MDPI. Available from: [Link]

-

[PDF] Engineered Mesoporous Silica-Based Nanoparticles: Characterization of Surface Properties | Semantic Scholar. Available from: [Link]

-

Mesoporous Silica Nanoparticles: Properties and Strategies for Enhancing Clinical Effect. Available from: [Link]

-

Synthesis and characterization of ordered mesoporous silica nanoparticles with tunable physical properties by varying molar composition of reagents - Semantic Scholar. Available from: [Link]

-

Mesoporous silica nanoparticles: synthesis, properties, and biomedical applications. Available from: [Link]

-

SBA15 versus MCM-41: are they the same materials? - ResearchGate. Available from: [Link]

-

Synthesis and characterization of mesoporous materials with SBA and MCM structure types (Síntese e caracterização de materiai - SciELO. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF MESOPOROUS SILICA MCM-41 AND SBA-15 FROM POWER PLANT BOTTOM ASH | Semantic Scholar. Available from: [Link]

-

Brief History, Preparation Method, and Biological Application of Mesoporous Silica Molecular Sieves: A Narrative Review - NIH. Available from: [Link]

-

Functionalized Ordered Mesoporous Silicas (MCM-41): Synthesis and Applications in Catalysis - MDPI. Available from: [Link]

Sources

- 1. Brief History, Preparation Method, and Biological Application of Mesoporous Silica Molecular Sieves: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Synthesis and characterization of ordered mesoporous silica nanoparticles with tunable physical properties by varying molar composition of reagents | Semantic Scholar [semanticscholar.org]

- 7. Mesoporous Silica Nanoparticles: Properties and Strategies for Enhancing Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs | MDPI [mdpi.com]

- 12. Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with Pt Catalysts | MDPI [mdpi.com]

- 17. Engineered Mesoporous Silica-Based Nanoparticles: Characterization of Surface Properties [mdpi.com]

- 18. Applications and Biocompatibility of Mesoporous Silica Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. THE BIOCOMPATIBILITY OF MESOPOROUS SILICATES - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Geochemical Behavior of Biogenic Silica in Marine Sediments

Authored for Researchers, Scientists, and Development Professionals

Abstract

The Marine Silicon Cycle: From Surface Production to Seafloor Deposition

The journey of biogenic silica begins in the sunlit surface waters of the ocean. Phytoplankton, particularly diatoms, take up dissolved silicic acid (dSi; Si(OH)₄) to construct their intricate amorphous silica (opal-A) shells, or frustules.[1] This biological uptake is a vital part of the ocean's biological carbon pump, linking the silicon and carbon cycles. When these organisms die, their siliceous remains sink through the water column.[1][2]

However, the path to the seafloor is perilous. A significant portion of the BSi produced dissolves in the water column before it can be incorporated into the sediment record.[4][5][6] The efficiency of this "silica pump" is governed by factors such as the degree of silicification of the organisms, grazing pressure, and the formation of aggregates and fecal pellets, which can accelerate sinking rates and offer protection against dissolution.[7][8][9] Only a fraction of the initially produced BSi ultimately reaches the sediment-water interface, where its long-term geochemical story begins.[4][5][6]

Caption: High-level overview of the marine silicon cycle.

Controls on Biogenic Silica Preservation in Sediments

Once deposited, the preservation of BSi is not guaranteed. The vast majority of BSi that reaches the seafloor dissolves, returning silicic acid to the overlying water.[8][9] This benthic flux is a crucial nutrient source that fuels further primary production. The small fraction that is preserved becomes part of the geological record. The balance between dissolution and preservation is dictated by a suite of interconnected factors.

Intrinsic Properties and Organic Matter Association

The inherent reactivity of BSi is influenced by the specific surface area, degree of hydration, and the organism it came from. For example, the more delicate frustules of some diatom species are more susceptible to dissolution than the more robust skeletons of radiolarians or sponge spicules.[10][11]

Furthermore, organic coatings on fresh BSi can protect it from dissolution.[7][8][9] The degradation of this protective layer by bacteria is a critical step that initiates silica dissolution.[8][9][12] Therefore, conditions that favor the preservation of organic matter, such as rapid burial and low oxygen levels, indirectly promote the preservation of BSi.

Pore Water Chemistry and Saturation State

The primary driver of BSi dissolution is the degree of undersaturation of the surrounding pore water with respect to amorphous silica. Dissolution will proceed as long as the concentration of silicic acid in the pore water is below the solubility of the BSi phase. This process is governed by fundamental thermodynamics and kinetics.

The Role of Aluminum and Clay Minerals

The interaction with other minerals in the sediment matrix is a key control on BSi preservation. Aluminum (Al) has a particularly significant impact. The incorporation of Al into the silica structure, either during biomineralization or post-deposition, reduces its solubility and dissolution rate.[9][13] Clay minerals, which are abundant in marine sediments, can act as a source of dissolved Al, and their presence can also decrease the reactive surface area of BSi, further enhancing its preservation.[10][14] This interaction between lithogenic and biogenic components is especially important in coastal and continental margin zones.[10][15]

Physical Factors: Temperature and Sedimentation Rate

Dissolution kinetics are strongly temperature-dependent, with rates increasing at higher temperatures. Sedimentation rate also plays a crucial role. High sedimentation rates lead to the rapid burial of BSi, quickly removing it from the corrosive conditions at the sediment-water interface and limiting the time available for dissolution. This is why high BSi accumulation is often found in areas with high primary productivity and high sediment input.

Diagenesis: The Long-Term Transformation of Buried Silica

Biogenic silica that escapes early dissolution undergoes a series of transformations over geological timescales, a process known as diagenesis. This involves the conversion of the initial, unstable biogenic opal (Opal-A) into more ordered and stable silica polymorphs.

The typical diagenetic pathway is:

Opal-A → Opal-CT → Quartz (Chert)

This transformation is a dissolution-reprecipitation process.[16][17][18] Opal-A dissolves, and the less soluble, microcrystalline Opal-CT (composed of intergrowths of α-cristobalite and α-tridymite) precipitates from the pore water.[16][18][19] With further burial, increased temperature, and time, Opal-CT will in turn dissolve and the most stable form, quartz (often as chert), will precipitate.[17]

This diagenetic sequence causes significant changes in the physical properties of the sediment, including a dramatic drop in porosity and an increase in density and brittleness.[17][19][20] The kinetics of these transformations are influenced by temperature, time, and the composition of the host sediment, with clay content known to retard the transition.[17][20] Understanding this process is critical for interpreting the geological record and has practical applications in fields like petroleum geology, where these transformations can create hydrocarbon traps.[17]

Caption: The diagenetic pathway of biogenic silica in sediments.

Methodologies for the Analysis of Biogenic Silica

Accurate quantification and characterization of BSi in sediments are fundamental to its study. The choice of methodology must be guided by the research question and a thorough understanding of the potential interferences and limitations of each technique.

Quantification by Wet-Alkaline Digestion

The most common method for quantifying BSi is through selective chemical extraction, often referred to as wet-alkaline digestion.[10][15] This protocol is a self-validating system when performed correctly, relying on the differential dissolution kinetics between amorphous BSi and more crystalline lithogenic silicate minerals (e.g., clays, quartz).

Principle of the Method: The underlying principle is that amorphous BSi dissolves much more rapidly in a weak alkaline solution at a controlled temperature (typically 85°C) than crystalline aluminosilicates.[15] By analyzing the concentration of dissolved silica in the leachate over time, one can distinguish the BSi fraction from the lithogenic fraction.

Experimental Protocol: Time-Course Wet-Alkaline Digestion

-

Sample Preparation:

-

Freeze-dry approximately 10-30 mg of bulk sediment to a constant weight.[21]

-

Gently homogenize the sample using an agate mortar and pestle.

-

Causality: Freeze-drying prevents alteration of silica phases and ensures accurate initial mass measurement. Homogenization ensures the subsample is representative.

-

-

Pre-treatment (Optional but Recommended):

-

To remove carbonates, add 1M HCl until effervescence ceases. Wash with deionized water via centrifugation until a neutral pH is achieved.

-

To remove organic matter, add 10% hydrogen peroxide and heat gently. Wash again with deionized water.

-

Causality: Removing carbonates and organics prevents interference with the silica measurement and ensures the alkaline solution primarily reacts with silicate phases.

-

-

Digestion:

-

Place the pre-treated, dried sediment sample into a 50 mL polypropylene centrifuge tube.

-

Add a precise volume (e.g., 40 mL) of a pre-heated (85°C) weak alkaline solution (e.g., 0.1 M Na₂CO₃ or 0.5 M NaOH).[22] The choice of reagent strength depends on the sample matrix; samples rich in resistant spicules may require a stronger base.[22]

-

Place the tubes in a shaking water bath maintained at 85°C.[22]

-

Causality: Polypropylene tubes are used as they do not leach silica like glass. The constant temperature is critical for consistent dissolution kinetics.

-

-

Time-Series Sampling:

-

At specific time points (e.g., 1, 2, 3, 4, and 5 hours), remove the tubes from the water bath.

-

Immediately centrifuge at high speed (e.g., 4000 rpm for 5 min) to pellet the remaining sediment.[22]

-

Take an aliquot (e.g., 200 µL) of the supernatant for dissolved silica analysis.[22]

-

Causality: This time-series approach is the core of the self-validation. It allows for the construction of a dissolution curve.

-

-

Analysis:

-

Analyze the dissolved silica concentration in the aliquots using the molybdate blue spectrophotometric method.[21]

-

Plot the measured dissolved Si concentration against time. The initial, rapid, non-linear increase represents the dissolution of BSi. The later, slower, linear increase represents the dissolution of lithogenic clays.

-

Extrapolate the linear portion of the curve back to time zero. The y-intercept represents the total concentration of leached BSi.[23]

-

Data Interpretation and Correction: A critical step is correcting for the co-dissolution of lithogenic silica.[15][23] In sediments with a high clay content, this contribution can be significant and lead to an overestimation of BSi if not accounted for.[10][15] The time-course method inherently provides this correction. Some advanced methods also simultaneously measure dissolved aluminum to refine the correction for aluminosilicate dissolution.[10]

Caption: Experimental workflow for BSi quantification via wet-alkaline digestion.

Silicon Isotope Analysis (δ³⁰Si)

The silicon isotopic composition (δ³⁰Si) of BSi is a powerful proxy for understanding past silicon cycling and nutrient utilization. The application of this proxy relies on the assumption that the original isotopic signature is preserved. However, the dissolution and reprecipitation that occurs during diagenesis can alter the pristine δ³⁰Si and δ¹⁸O values.[16] Therefore, careful screening of samples for diagenetic alteration, even in visually well-preserved specimens, is crucial for accurate paleoceanographic reconstructions.[16]

Biogenic Silica as a Paleoceanographic Proxy

The preserved BSi content in marine sediments is widely used to reconstruct past changes in ocean productivity, upwelling, and nutrient cycling.[8][23][24] High BSi accumulation rates are generally interpreted as periods of high export production by siliceous organisms.[5][24] However, interpreting BSi records is not straightforward. The preserved signal is a complex function of surface production, water column dissolution, and seafloor preservation.[4][6] Differential dissolution can alter the species assemblage, and changes in sedimentation rate or bottom water chemistry can overprint the original production signal.[4] Therefore, a multi-proxy approach, combining BSi data with other indicators of productivity and sediment composition, is essential for robust paleoceanographic reconstructions.

Summary and Future Directions

The geochemical behavior of biogenic silica in marine sediments is a dynamic process controlled by a hierarchy of factors from the molecular to the basin scale. While significant progress has been made in understanding the dissolution, preservation, and diagenesis of BSi, key challenges remain. Refining our understanding of the interplay between organic matter, aluminum, and silica preservation is critical. Furthermore, improving the accuracy of BSi quantification methods, especially in lithogenic-rich sediments, is an ongoing effort.[10][25] As we continue to explore the ocean's past and predict its future, the humble siliceous microfossil, locked within the sedimentary record, will remain an indispensable tool for scientific discovery.

References

- Ongoing biogenic silica diagenesis — Interstitial-water chemical signals. (n.d.). [Source Not Available].

- The Silicon Cycle in the Ocean. (2024). OceanRep.

- Impact of Diagenesis on Biogenic Silica‐ Structural, Chemical, and Isotope Proxies. (n.d.). GFZpublic.

- Controls on the Recycling and Preservation of Biogenic Silica from Biomineralization to Burial. (n.d.). Semantic Scholar.

- Measuring Biogenic Silica in Marine Sediments and Suspended Matter. (n.d.).

- The Silicon Cycle in the Ocean. (2024). Frontiers for Young Minds.

- The Sediment Green‐Blue Color Ratio as a Proxy for Biogenic Silica Productivity Along the Chilean Margin. (n.d.). Rutgers-Marine Sciences.

- Silica cycle. (n.d.). Wikipedia.

- Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean. (2021). BG.

- Differential dissolution of biogenic silica significantly affects the utility of sediment diatoms as paleoceanographic proxies. (2024). Request PDF.

- Biogenic Silica (BSi) Analysis. (n.d.). [Source Not Available].

- Biogenic Silica: An important proxy for paleoclimatic reconstruction: A case of orbital forcing on paleoproductivity in the Central Indian Basin. (n.d.).

- Physical and Mechanical Characteristics of the Opal-A to Opal-CT Transition Zone: Enhanced Diatomite Permeability from Heterogen. (2015). [Source Not Available].